1-((1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazole ring, a sulfonyl group, and a trifluoromethyl group . These groups are common in many pharmaceuticals and agrochemicals due to their unique chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the triazole ring could be formed using a [3+2] cycloaddition reaction .Molecular Structure Analysis
The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the triazole ring is aromatic and relatively stable, but can participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s polarity and solubility .Scientific Research Applications
Transition-Metal-Catalyzed Denitrogenative Transformations
Recent advances in transition-metal-catalyzed denitrogenative transformations have demonstrated the utility of electron-deficient 1,2,3-triazoles, including structures related to the compound . These transformations facilitate the synthesis of highly functionalized nitrogen-based heterocycles, which are crucial in medicinal chemistry and drug development. Such processes include transannulation, cyclopropanations, insertion reactions, and ring expansions, highlighting the compound's versatility as a precursor for synthesizing complex heterocyclic frameworks (Anbarasan, Yadagiri, & Rajasekar, 2014).
Synthesis of Trifluoromethyl Sulfones and Perfluoroalkanesulfonamides
The compound's structural features facilitate the synthesis of trifluoromethyl sulfones and perfluoroalkanesulfonamides, showcasing its role in generating sulfonamide-based azoles. These derivatives have potential applications in various fields, including materials science and pharmaceuticals, due to their unique chemical properties (Meshcheryakov & Shainyan, 2004).
Catalytic Synthesis of N-Sulfonyl-1,2,3-triazoles
The Cu-catalyzed azide-alkyne cycloaddition reaction has been employed to selectively synthesize 4-substituted 1-(N-sulfonyl)-1,2,3-triazoles. This methodology provides an efficient route to N-sulfonyltriazoles, which are significant in developing sulfonamide-based therapeutics and functional materials (Yoo et al., 2007).
Polysubstituted Pyrroles Synthesis
The compound has been used as a precursor for the regiocontrolled synthesis of polysubstituted pyrroles, starting from terminal alkynes, sulfonyl azides, and allenes. This showcases its utility in synthesizing complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Miura et al., 2013).
Development of Antitumor and Anticancer Agents
There has been significant interest in synthesizing asymmetric bis(s-triazole Schiff-base)s and other triazole derivatives carrying biologically active sulfonamide moieties. These compounds exhibit in vitro antitumor activity against various cancer cell lines, indicating the potential of 1-((1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole derivatives in cancer research (Hu et al., 2008; Ghorab, Alsaid, & Al-Dosari, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N4O2S/c14-12-2-1-10(3-11(12)13(15,16)17)24(22,23)21-5-9(6-21)4-20-8-18-7-19-20/h1-3,7-9H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMFGVASNUTPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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